molecular formula C19H20F3N7O B2363957 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1172251-51-2

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2363957
M. Wt: 419.412
InChI Key: PYHUYFSEWZNHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H20F3N7O and its molecular weight is 419.412. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

This compound belongs to a class of chemicals that have been synthesized and analyzed for their potential biological activities. Researchers have developed methods for the synthesis of related heterocyclic compounds containing a sulfonamido moiety, aiming for applications as antibacterial agents. These methods involve reactions with a variety of active methylene compounds producing derivatives such as pyran, pyridine, and pyridazine, as well as pyrazole and oxazole derivatives (Azab, Youssef, & El-Bordany, 2013).

Anticancer Activity

A significant portion of the research on similar compounds has been directed towards evaluating their anticancer activity. For instance, some new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and shown to display potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, with certain derivatives demonstrating notable efficacy (Abdellatif et al., 2014). Another study synthesized a novel series of pyrazolopyrimidines derivatives, showing anticancer and anti-5-lipoxygenase agents, highlighting their potential as therapeutic agents (Rahmouni et al., 2016).

Antimicrobial and Antibacterial Potential

The synthesis and evaluation of heterocyclic compounds for their antimicrobial and antibacterial activities have also been a focus. Novel isoxazolines and isoxazoles derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized and characterized, with some showing promising results against various microorganisms (Rahmouni et al., 2014).

Inhibition of Enzymatic Activity

Research into the inhibition of specific enzymes has led to the development of compounds with potential therapeutic applications. For example, exploiting the pyrazolo[3,4-d]pyrimidin-4-one ring system has yielded potent adenosine deaminase inhibitors, with significant implications for treating conditions like inflammation and autoimmune diseases (La Motta et al., 2009).

properties

IUPAC Name

1-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N7O/c1-12-8-13(2)29(28-12)17-10-16(25-11-26-17)23-6-7-24-18(30)27-15-5-3-4-14(9-15)19(20,21)22/h3-5,8-11H,6-7H2,1-2H3,(H,23,25,26)(H2,24,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHUYFSEWZNHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

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